molecular formula C13H19NO3S B2714065 2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine CAS No. 667912-26-7

2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine

Cat. No.: B2714065
CAS No.: 667912-26-7
M. Wt: 269.36
InChI Key: HZOLJCXCCXMRIZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with m-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tolylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The tolylsulfonyl group can enhance the compound’s binding affinity to its target, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler derivative without the tolylsulfonyl group.

    4-Methylsulfonylmorpholine: Contains a sulfonyl group but lacks the methyl groups at positions 2 and 6.

    Morpholine: The parent compound without any substituents.

Uniqueness

2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine is unique due to the presence of both methyl and tolylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-dimethyl-4-(3-methylphenyl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-10-5-4-6-13(7-10)18(15,16)14-8-11(2)17-12(3)9-14/h4-7,11-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOLJCXCCXMRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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